molecular formula C13H10ClN B1618528 N-Phenylbenzimidoyl chloride CAS No. 4903-36-0

N-Phenylbenzimidoyl chloride

Cat. No. B1618528
CAS RN: 4903-36-0
M. Wt: 215.68 g/mol
InChI Key: WFOFSUPMQDLYOM-UHFFFAOYSA-N
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Description

N-Phenylbenzimidoyl chloride, also known as PBI, is a halogenated organic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline solid with a melting point of 68ºC and a boiling point of 210ºC. PBI is soluble in a range of organic solvents, including methanol, ethanol, and acetone, and is insoluble in water. PBI has been used in many scientific research applications, including synthesis, drug design, and biochemistry.

Scientific Research Applications

  • Chlorination of Alcohols : N-Phenylbenzimidoyl chloride has been used as an efficient chlorination reagent for converting alcohols to corresponding chlorides. The process is catalyzed by dimethyl sulfoxide (DMSO) and is notable for its mild reaction conditions and high yields. The reaction is stereoselective and potentially chemoselective, offering significant advantages in organic synthesis (Wang et al., 2013).

  • Synthesis of Unsymmetrical Benzils : this compound has been utilized in the nucleophilic aroylation of aromatic aldehydes to produce unsymmetrical benzils. This process involves the use of N-heterocyclic carbene as a catalyst, showcasing the compound's versatility in facilitating complex organic reactions (Suzuki et al., 2011).

  • Synthesis of Selenium-Containing Heterocycles : Research has demonstrated the synthesis of 1,3-selenazoles from N-Phenylimidoyl isoselenocyanates, which are derived from this compound. This indicates its role in the production of selenium-based heterocyclic compounds, important in various chemical applications (Zhou et al., 2000).

  • Polymer Science : this compound has been used in the synthesis of N-phenyl-substituted polybenzimidazoles, which are known for their high heat resistance and good solubility in organic solvents. This application is significant in the development of materials with enhanced mechanical properties (Tonevitskii et al., 2000).

properties

IUPAC Name

N-phenylbenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFSUPMQDLYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295111
Record name N-PHENYLBENZIMIDOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4903-36-0
Record name 4903-36-0
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Record name N-PHENYLBENZIMIDOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzimidoyl chloride
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Synthesis routes and methods

Procedure details

5MeO-TPT was prepared by a modified version of the routes described by D. Enders et al. in Synthesis 2003, page 1292, and by K. Potts et al. in J. Org. Chem. 32, page 224. A mixture of 98.6 g (0.5 mol) benzanilide and 75 mL (1.0 mol) thionyl chloride was heated on steam for 20 hours after initial vigorous outgassing. The resulting mixture was then stripped at about 26.67 kPa (20 mmHg) and 60° C. for 3 hours, leaving 108.4 g of N-phenylbenzimidoyl chloride as a low-melting green solid. The solid was dissolved in 250 mL ethyl acetate and stirred at 5° C. while adding a mixture of 54.05 g (0.5 mol) phenylhydrazine and 51.0 g (0.5 mol) triethylamine dropwise, with the temperature of the solution slowly rising to 20° C. The resulting mixture was washed with 1000 mL of 2 weight percent acetic acid. Solid product was present and another 400 mL of ethyl acetate was added to the washed mixture, with some solid still observed. The ethyl acetate portion of the mixture was separated and filtered, yielding 25.1 g of desired product, and the resulting mother liquor was stripped, 150 mL isopropanol and 50 mL water were added, and the resulting solid was filtered and dried to provide 35.9 g initially and 4.4 g as the final crop, for a total yield of 65.4 g (0.227 mol, 46 percent) of N-phenylbenzamide phenylhydrazone as a brown solid.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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